molecular formula C24H24BrN3O B4970184 1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4970184
M. Wt: 450.4 g/mol
InChI Key: SEFHKUAYHWQAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantyl, bromine, naphthyl, and pyrazole moieties

Preparation Methods

The synthesis of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components and their subsequent coupling. The adamantyl group can be introduced through reactions involving adamantane derivatives, while the bromine atom is often added via bromination reactions. The naphthyl and pyrazole moieties are synthesized through standard organic synthesis techniques, such as Friedel-Crafts acylation and cyclization reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Scientific Research Applications

1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The bromine atom and naphthyl group contribute to the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The pyrazole moiety is known for its ability to form hydrogen bonds, which can play a role in the compound’s biological activity .

Comparison with Similar Compounds

1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(1-adamantyl)-4-bromo-N-naphthalen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O/c25-21-14-28(24-11-15-7-16(12-24)9-17(8-15)13-24)27-22(21)23(29)26-20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHKUAYHWQAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC6=CC=CC=C6C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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